molecular formula C7H14Cl2N2OS B2475288 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride CAS No. 1909319-96-5

1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride

Cat. No.: B2475288
CAS No.: 1909319-96-5
M. Wt: 245.16
InChI Key: VYBKVAYCRIHHNZ-UHFFFAOYSA-N
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Description

1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride (C₇H₁₄Cl₂N₂OS; MW: 245.17 g/mol) is a crystalline, high-purity (≥95%) thiazole derivative with a unique hybrid structure featuring a 2-methylthiazole core linked to an amino alcohol backbone . Its dual functional groups—amine and hydroxyl—enhance its versatility in hydrogen bonding and coordination chemistry, making it a valuable intermediate in pharmaceutical and agrochemical research. The dihydrochloride salt form improves aqueous solubility, facilitating its use in biological assays and synthetic protocols. Applications span drug discovery (e.g., as a building block for hybrid multifunctional compounds) and agrochemical development (e.g., as a precursor for crop protection agents) .

Properties

IUPAC Name

1-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS.2ClH/c1-4(10)7(8)6-3-11-5(2)9-6;;/h3-4,7,10H,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBKVAYCRIHHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C(C)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride typically involves the reaction of 2-methyl-1,3-thiazole with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of thiourea and chloroacetone in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H14Cl2N2OS
  • Molecular Weight : 245.17 g/mol
  • CAS Number : 1909319-96-5
  • Appearance : Typically appears as a white crystalline solid.

Antimicrobial Activity

Research indicates that thiazole derivatives, including 1-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride, exhibit notable antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives that showed effective activity against drug-resistant strains of bacteria and fungi. For instance:

CompoundActivity AgainstReference
This compoundMethicillin-resistant Staphylococcus aureus
Other Thiazole DerivativesVancomycin-resistant Enterococcus faecium

These findings suggest that this compound could be further explored as a scaffold for developing new antimicrobial agents.

Anticancer Research

The anticancer potential of thiazole compounds has been extensively studied. Specifically, this compound has shown promise in inhibiting cancer cell growth. In vitro studies demonstrated its selective activity against colorectal adenocarcinoma cells (Caco-2), indicating a structure-dependent response:

Cell LineCompound ConcentrationViability Reduction (%)Reference
Caco-2100 µM39.8
A549100 µMNot significant

These results indicate that modifications on the thiazole ring can enhance anticancer activity, making it a candidate for further investigation in cancer therapeutics.

Biochemical Applications

The compound's biochemical applications are also noteworthy. Its role as a potential inhibitor of specific enzymes involved in cancer cell proliferation has been explored. For example, studies have identified thiazole derivatives as inhibitors of HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells:

Thiazole DerivativeTarget EnzymeInhibition Potency (µM)Reference
2-(3-Benzamidopropanamido)thiazoleHSET (KIFC1)Micromolar range

This underscores the compound's potential in drug discovery and development aimed at targeting specific cancer pathways.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to bind to DNA and inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best contextualized against related thiazole- and heterocycle-containing derivatives. Below is a detailed analysis:

Structural Analogues with Thiazole Moieties

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Properties References
1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride 2-Methylthiazole + amino alcohol + dihydrochloride 245.17 Pharmaceutical/agrochemical intermediates; high solubility
MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine] 2-Methylthiazole + ethynyl-piperidine ~192.26 mGluR5 antagonist; reduces cocaine-seeking behavior
Tolvaptan Bis(2-methylthiazol-4-yl)urea + benzazepine 448.94 Vasopressin receptor antagonist; treats hyponatremia
1-(Thiazol-4-yl)propan-1-amine dihydrochloride Thiazole + propanamine + dihydrochloride ~195.10 Drug discovery intermediate; lacks hydroxyl group
1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride Thiazole + cyclopropane-amine 237.12 Conformationally constrained amine for targeted therapies

Key Observations:

  • Functional Group Influence : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to MTEP (lacking hydroxyl) and 1-(thiazol-4-yl)propan-1-amine . This property may improve binding specificity in drug-receptor interactions.
  • Salt Form : The dihydrochloride salt in both the target compound and 1-(thiazol-4-yl)propan-1-amine increases solubility, whereas MTEP and Tolvaptan rely on neutral or lipophilic groups for membrane permeability .
  • Biological Activity: MTEP’s ethynyl-piperidine linker enables CNS penetration for neuropharmacological applications, while the target compound’s amino alcohol is more suited for peripheral targets or prodrug synthesis .

Heterocyclic Analogues with Divergent Cores

Compound Name Core Heterocycle Molecular Weight (g/mol) Applications/Properties References
5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole 1,2,4-Thiadiazole ~161.25 Hybrid multifunctional compounds; sulfur enhances metabolic stability
4-Amino-1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium Chloride 1,2,4-Triazole ~285.70 Antifungal precursor; fluorinated aryl boosts lipophilicity

Key Observations:

  • Thiazole vs. Thiadiazole/Triazole: Thiazoles (6π-electron aromatic systems) exhibit distinct electronic profiles compared to 1,2,4-thiadiazoles (electron-deficient) or triazoles (hydrogen-bond acceptors). The target compound’s thiazole core offers a balance of stability and reactivity, while thiadiazoles (e.g., 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole) are more electrophilic, favoring nucleophilic substitution .

Pharmaceutical Relevance

  • The target compound’s amino alcohol motif mirrors structural elements in beta-blockers (e.g., hydroxyl for receptor binding) and antifungals (e.g., triazole derivatives in ) .

Biological Activity

1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. The compound, characterized by its unique structural features, exhibits potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article synthesizes current knowledge on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₇H₁₂Cl₂N₂OS
  • Molecular Weight : 245.17 g/mol
  • CAS Number : 1909319-96-5

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound has shown significant efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may interfere with cancer cell proliferation by inducing apoptosis and inhibiting tumor growth through modulation of key signaling pathways such as the PD-1/PD-L1 pathway, which is crucial in tumor immune evasion .
  • Covalent Binding : The thiazole ring in the structure allows for covalent interactions with biological macromolecules, enhancing its potency as a therapeutic agent .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntibacterialE. coli0.5 mg/mL
AntibacterialS. aureus0.25 mg/mL
AnticancerVarious cancer cell linesLow nM range
PD-L1 InhibitionTumor cellsIC50 < 10 µM

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of thiazole derivatives, this compound demonstrated superior activity against multidrug-resistant strains of S. aureus compared to standard antibiotics like ciprofloxacin. The compound exhibited an MIC value significantly lower than those of conventional treatments, indicating its potential as a novel antimicrobial agent .

Case Study 2: Cancer Therapeutics

Another research effort focused on the anticancer potential of this compound in vitro against several cancer cell lines. The results indicated that it induced apoptosis through mitochondrial pathways and inhibited cell cycle progression at G2/M phase, suggesting its utility in developing new cancer therapies targeting specific signaling pathways involved in tumor growth .

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